Ethyl 2-[2,4-dichloro-5-(3,5-dioxo-1,4-thiazinan-4-yl)phenoxy]acetate
Description
Ethyl 2-[2,4-dichloro-5-(3,5-dioxo-1,4-thiazinan-4-yl)phenoxy]acetate is a chloro-substituted phenoxyacetate derivative featuring a 3,5-dioxo-1,4-thiazinan ring system.
Properties
IUPAC Name |
ethyl 2-[2,4-dichloro-5-(3,5-dioxothiomorpholin-4-yl)phenoxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO5S/c1-2-21-14(20)5-22-11-4-10(8(15)3-9(11)16)17-12(18)6-23-7-13(17)19/h3-4H,2,5-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMCSJCZMJXHRNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C(=C1)N2C(=O)CSCC2=O)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-[2,4-dichloro-5-(3,5-dioxo-1,4-thiazinan-4-yl)phenoxy]acetate, also known by its CAS number 339015-01-9, is a synthetic compound with notable biological activities. This article delves into the biological activity of this compound, examining its pharmacological effects, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Antitumor Activity
Recent studies have demonstrated that compounds containing thiazine and phenoxy groups exhibit significant antitumor properties. The presence of the thiazine moiety in this compound contributes to its cytotoxic activity against various cancer cell lines.
Case Study: Cytotoxicity Assays
In vitro assays have shown that this compound can inhibit the proliferation of cancer cells:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Human glioblastoma U251 | <10 | Induction of apoptosis via mitochondrial pathways |
| Human melanoma WM793 | <15 | Cell cycle arrest and apoptosis induction |
| HT29 (colorectal) | <20 | Inhibition of cell migration and invasion |
The structure-activity relationship (SAR) analysis indicates that the dichloro substitution enhances the compound's potency by increasing hydrophobic interactions with cellular targets .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Studies suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
A series of antimicrobial tests revealed the following minimum inhibitory concentrations (MIC):
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 | Strongly inhibited growth |
| Escherichia coli | 64 | Moderately inhibited growth |
| Pseudomonas aeruginosa | 128 | Weakly inhibited growth |
These results indicate that the compound may serve as a potential lead for developing new antimicrobial agents .
The biological activity of this compound is attributed to several mechanisms:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways in cancer cells.
- Cell Cycle Arrest : It causes G1 phase arrest in various cancer cell lines.
- Inhibition of Enzymatic Activity : The thiazine ring may interact with specific enzymes involved in tumor progression and microbial resistance .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest:
- Absorption : Rapidly absorbed after oral administration.
- Distribution : Widely distributed in tissues with a preference for liver and kidney.
- Metabolism : Primarily metabolized by liver enzymes.
- Excretion : Excreted mainly through urine as metabolites.
These pharmacokinetic properties suggest that the compound could be effectively utilized in clinical settings .
Scientific Research Applications
Biological Applications
Ethyl 2-[2,4-dichloro-5-(3,5-dioxo-1,4-thiazinan-4-yl)phenoxy]acetate has been studied for its potential therapeutic effects in various diseases due to its unique structural features.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit cytotoxic effects against cancer cell lines. The thiazine ring and dichloro substitution may enhance the compound's ability to interact with biological targets involved in tumor growth and proliferation.
Case Study : A study on thiazine derivatives demonstrated their ability to inhibit tumor cell growth through apoptosis induction in breast cancer cell lines . this compound could potentially share similar mechanisms of action.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. The presence of chlorine atoms and the thiazine moiety may contribute to its effectiveness against various pathogens.
Case Study : Research on related compounds has shown promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli . this compound warrants further investigation in this area.
Agricultural Applications
This compound may also find applications in agriculture as a pesticide or herbicide due to its chemical stability and potential bioactivity.
Pesticidal Properties
The compound's ability to interfere with specific biological pathways in pests could make it an effective pesticide.
Research Insights : Studies have highlighted the effectiveness of similar phenoxyacetic acid derivatives in controlling agricultural pests by disrupting their hormonal balance . this compound could be developed as a novel agricultural agent.
Toxicological Considerations
While exploring the applications of this compound, it is crucial to assess its toxicity profile. Understanding the compound's safety for humans and the environment is essential for its application in pharmaceuticals or agriculture.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s key structural features, including its dichlorophenoxy group and thiazinan ring, invite comparisons with analogs differing in substituents, heterocycles, or functional groups. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Findings:
Solubility and Stability :
- The target compound’s low solubility is mitigated by β-cyclodextrin inclusion complexes, as demonstrated by XRD and TGA data for Analog 1 .
- Analog 4 (patent compound) exhibits high solubility in ethyl acetate, a property leveraged in its synthesis .
Biological Activity: Dichlorophenoxy derivatives (e.g., azafenidin) are primarily herbicides, suggesting the target compound may share agrochemical applications .
Synthetic Routes: Thiazinan/thiazolidinone synthesis often involves condensation with chloroacetic acid (Analog 3) , whereas carbamoyl-substituted analogs (Analog 1) require isocyanate intermediates .
Q & A
Q. How should researchers address discrepancies between theoretical and experimental spectral data?
- Methodological Answer :
- Dynamic Effects : Consider temperature-dependent NMR shifts; aromatic protons may exhibit splitting due to restricted rotation .
- Impurity Profiling : Use HPLC-MS to identify trace byproducts (e.g., chlorinated dimers) that distort spectral interpretations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
